3-(2-Fluorophenyl)-1-propene
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Overview
Description
3-(2-Fluorophenyl)-1-propene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-1-propene typically involves the reaction of 2-fluorobenzaldehyde with a suitable alkene precursor under specific conditions. One common method is the Wittig reaction, where 2-fluorobenzaldehyde reacts with a phosphonium ylide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(2-Fluorophenyl)propane. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium thiolate are often used.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: 3-(2-Fluorophenyl)propane.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-propene involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to specific enzymes and receptors. This compound can inhibit or activate certain biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-1-propene: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)-1-propene: Contains a bromine atom instead of fluorine.
3-(2-Methylphenyl)-1-propene: Has a methyl group instead of a halogen.
Uniqueness: 3-(2-Fluorophenyl)-1-propene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-fluoro-2-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEOGDXJDCCGEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596259 |
Source
|
Record name | 1-Fluoro-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56314-65-9 |
Source
|
Record name | 1-Fluoro-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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